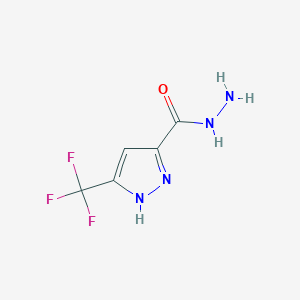

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4O/c6-5(7,8)3-1-2(11-12-3)4(13)10-9/h1H,9H2,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBBGINYUCUQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with trifluoromethyl-substituted ketones or aldehydes. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The carbohydrazide group may also participate in hydrogen bonding or other interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

- Trifluoromethyl Group : The -CF₃ group at C3 in 3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide increases lipophilicity and electron-withdrawing effects, enhancing membrane permeability and resistance to oxidative metabolism compared to methyl or bromophenyl analogs .

- Carbohydrazide Position : Moving the carbohydrazide from C5 (as in the parent compound) to C4 (e.g., 1-methyl analog ) reduces steric hindrance, facilitating cyclization into oxadiazole derivatives.

- N1 Substitution : Alkyl or aryl groups at N1 (e.g., 4-tert-butylbenzyl in ) improve target selectivity in anticancer applications by modulating steric and electronic interactions with cellular receptors.

Physicochemical Properties

- Solubility: The trifluoromethyl group reduces aqueous solubility but improves lipid bilayer penetration. Schiff base derivatives (e.g., ) exhibit pH-dependent solubility due to phenolic hydroxyl groups.

- Thermal Stability : Crystallographic data for 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (P-1 space group) confirm stable packing via π-π stacking and hydrogen bonding .

Anticancer Agents

- The 4-tert-butylbenzyl derivative induces apoptosis in A549 lung cancer cells via mitochondrial pathway activation, with IC₅₀ values in the nanomolar range .

- Mechanism : The -CF₃ group stabilizes the compound against enzymatic degradation, prolonging its intracellular activity.

Antibacterial Agents

- N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide inhibits bacterial DNA gyrase (IC₅₀: 0.15 µg/mL against S. aureus), outperforming fluoroquinolones in resistant strains .

Corrosion Inhibition

- While 5-methyl-1H-pyrazole-3-carbohydrazide achieves 95% inhibition efficiency in HCl via adsorption on mild steel , the trifluoromethyl analog is hypothesized to offer superior corrosion resistance due to stronger electron-withdrawing effects.

Biological Activity

3-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The general structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound displayed potent growth inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | MRSA | 16 |

| This compound | E. coli | 18 |

These results suggest that the trifluoromethyl group contributes to the enhanced antimicrobial activity observed in pyrazole derivatives .

Anticancer Activity

The compound has been studied for its potential as an anticancer agent, particularly through its role as an activator of pyruvate kinase M2 (PKM2). PKM2 is crucial in cancer metabolism, and its activation can lead to altered metabolic pathways in cancer cells, promoting apoptosis.

Case Studies

- Study on A549 Cell Line : A derivative of this compound was tested against A549 lung cancer cells, showing an IC50 value of 26 µM, indicating significant growth inhibition .

- In Vivo Studies : In animal models, compounds derived from this pyrazole exhibited notable tumor reduction rates, suggesting their potential for development into effective anticancer therapies .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 26 | Significant growth inhibition |

| HepG2 | 49.85 | Induced apoptosis |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Compounds in this class have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

Research Findings

A recent study reported that certain derivatives exhibited COX-2 inhibition with an IC50 value significantly lower than that of traditional anti-inflammatory drugs like celecoxib.

| Compound | COX-2 IC50 (µM) | Comparison to Celecoxib |

|---|---|---|

| Derivative A | 0.01 | Superior |

| Derivative B | 0.05 | Comparable |

These findings indicate that the incorporation of the trifluoromethyl group may enhance the selectivity and potency of these compounds against inflammatory pathways .

Q & A

Q. What are the common synthetic routes for preparing 3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives. For example, ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be hydrolyzed under basic conditions to yield the carboxylic acid, followed by hydrazide formation via reaction with hydrazine hydrate. Alternative routes include diazonium salt intermediates, where 1H-pyrazol-5-amine reacts with nitrous acid derivatives to form reactive intermediates for further functionalization .

Q. How is the structural integrity of this compound verified experimentally?

X-ray crystallography (using SHELXL for refinement) confirms the molecular geometry, while spectroscopic methods like -/-NMR and FT-IR validate functional groups. For example, -NMR peaks at δ 6.8–7.2 ppm indicate pyrazole protons, and a singlet near δ 10.5 ppm confirms the carbohydrazide NH group. Mass spectrometry (ESI-MS) provides molecular weight confirmation .

Q. What analytical methods ensure purity and quantify yields during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard for purity assessment (>98%). Gravimetric analysis after recrystallization (using ethanol/water) quantifies yields. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. What safety protocols are critical when handling this compound?

Due to reactive intermediates (e.g., trifluoromethyl pyrazole aldehydes), work must occur in a fume hood with nitrile gloves and safety goggles. Avoid inhalation of dust/steam; store in a dry, cool environment away from oxidizers. Emergency protocols include rinsing exposed skin/eyes with water and consulting a physician .

Advanced Research Questions

Q. How can synthetic challenges like low yields of trifluoromethyl-substituted intermediates be addressed?

Optimize reaction conditions: Use anhydrous solvents (THF, DMF) under nitrogen to minimize hydrolysis. Catalytic Lewis acids (e.g., BF-etherate) improve trifluoromethyl group incorporation. Purification via column chromatography (silica gel, gradient elution) or fractional crystallization enhances yields .

Q. What computational tools model the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. These predict reactivity sites, such as the hydrazide group for nucleophilic attacks or hydrogen bonding .

Q. How does this compound interact with biological targets in drug discovery studies?

Molecular docking (AutoDock Vina) against enzymes like carbonic anhydrase or cyclooxygenase-2 (COX-2) reveals binding affinities. The trifluoromethyl group enhances hydrophobic interactions, while the carbohydrazide moiety forms hydrogen bonds with catalytic residues. In vitro assays (e.g., enzyme inhibition IC) validate predictions .

Q. What strategies resolve contradictions in spectral data between synthesized batches?

Cross-validate using multiple techniques: Compare -NMR shifts (δ -60 to -65 ppm for CF) across batches. Single-crystal XRD resolves stereochemical ambiguities. Dynamic NMR experiments (variable temperature) detect conformational equilibria in solution .

Q. How are crystal packing and supramolecular interactions analyzed for this compound?

Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., N–H⋯O hydrogen bonds, C–F⋯π interactions). SHELXL refines twinned or high-resolution data to map dimeric motifs or π-stacking arrangements .

Q. What advanced applications exist in materials science or catalysis?

The compound serves as a ligand for transition-metal complexes (e.g., Cu(II) or Pd(II)) in cross-coupling reactions. Its electron-withdrawing CF group stabilizes metal centers, improving catalytic efficiency in Suzuki-Miyaura couplings. Thermogravimetric analysis (TGA) assesses thermal stability for such applications .

Methodological Notes

- SHELX Refinement : For XRD, use SHELXL-2018 with TWIN/BASF commands for twinned data. Anisotropic displacement parameters refine CF group disorder .

- Synthetic Scalability : Milligram-scale reactions require Schlenk techniques, while gram-scale synthesis uses reflux under inert gas .

- Biological Assays : Combine docking with SPR (surface plasmon resonance) to measure binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.